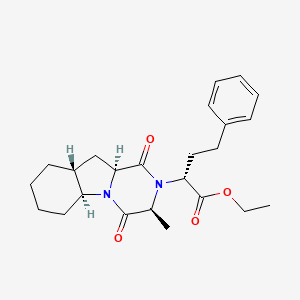
Epitestosterone-1,16,16,17-d4 Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stable isotope labeled (deuterated) internal standard for Testosterone metabolite
Aplicaciones Científicas De Investigación
Understanding Steroid Metabolism
Epitestosterone, alongside testosterone, is a critical endogenous steroid, primarily excreted as glucuronide conjugates in humans. Research has highlighted the enzyme UDP-glucuronosyltransferase 2B17 (UGT2B17) as the key catalyst in testosterone glucuronidation, contrasting with epitestosterone, which is mainly glucuronidated by UGT2B7. These findings provide insights into the stereoselectivity and substrate specificity of human UGTs, which are important for understanding steroid metabolism (Sten et al., 2009).
Synthetic Procedures for Stable Isotope-Labelled Analogs
The creation of stable isotope-labelled analogs of testosterone and epitestosterone, including their glucuronides, is pivotal for reliable internal standards in trace component analysis in biological matrices. These synthetic procedures enhance the accuracy of analyses like gas chromatography/mass spectrometry (GC/MS), crucial for clinical and biochemical research (Sanaullah & Bowers, 1996).
Metabolic Pathways and Clinical Applications
Studying the metabolism of epitestosterone provides valuable information regarding its production rates, excretion, and metabolites, which are essential for understanding various endocrine functions and abnormalities. These insights have implications in areas like hormonal therapies and endocrinology (Wilson & Lipsett, 1966).
Impact on Anti-Doping Measures
Research on the interaction between non-steroidal anti-inflammatory drugs (NSAIDs) and epitestosterone glucuronidation is significant for sports medicine, particularly in understanding how certain medications might affect doping tests. These interactions can have implications for the validity of such tests and athlete health management (Sten et al., 2009).
Propiedades
Fórmula molecular |
C19H24D4O2 |
|---|---|
Peso molecular |
292.45 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



